molecular formula C18H23FN2O2 B10882926 (3-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone

(3-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone

Cat. No.: B10882926
M. Wt: 318.4 g/mol
InChI Key: LEORBTNGBIKLJK-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone is a synthetic organic compound characterized by the presence of a fluorophenyl group and a piperidinylcarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone typically involves the following steps:

    Formation of the Piperidinylcarbonyl Intermediate: The initial step involves the reaction of piperidine with a suitable carbonyl compound, such as phosgene or a chloroformate, to form the piperidinylcarbonyl intermediate.

    Introduction of the Fluorophenyl Group: The intermediate is then reacted with a fluorophenyl derivative, such as 3-fluorobenzoyl chloride, under basic conditions to introduce the fluorophenyl group.

    Final Coupling Reaction: The final step involves coupling the fluorophenyl intermediate with another piperidine derivative, often under catalytic conditions, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products

    Oxidation: Formation of piperidinyl ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro, halogen, or other substituents on the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (3-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidinylcarbonyl moiety can form hydrogen bonds or ionic interactions with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3-Chlorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone: Similar structure but with a chlorine atom instead of fluorine.

    (3-Methylphenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone: Similar structure but with a methyl group instead of fluorine.

    (3-Bromophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (3-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This can enhance its biological activity and make it a more attractive candidate for drug development.

Properties

Molecular Formula

C18H23FN2O2

Molecular Weight

318.4 g/mol

IUPAC Name

[1-(3-fluorobenzoyl)piperidin-3-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C18H23FN2O2/c19-16-8-4-6-14(12-16)17(22)21-11-5-7-15(13-21)18(23)20-9-2-1-3-10-20/h4,6,8,12,15H,1-3,5,7,9-11,13H2

InChI Key

LEORBTNGBIKLJK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CCCN(C2)C(=O)C3=CC(=CC=C3)F

solubility

>47.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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